molecular formula C13H11ClO B8733028 4-(4-chlorobenzyl)phenol CAS No. 52890-73-0

4-(4-chlorobenzyl)phenol

Cat. No.: B8733028
CAS No.: 52890-73-0
M. Wt: 218.68 g/mol
InChI Key: CSELFPNBUAQDMK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)phenol is a phenolic compound featuring a phenol ring substituted with a 4-chlorobenzyl group (–CH₂–C₆H₄–Cl) at the para position. The chlorine atom on the benzyl moiety enhances electronegativity, influencing its chemical reactivity and biological interactions. This compound is synthesized via alkylation reactions, such as the Williamson ether synthesis or nucleophilic substitution, often using 4-chlorobenzyl chloride/bromide as a key reagent . Its structural motif is prevalent in medicinal chemistry, where the 4-chlorobenzyl group is leveraged to modulate bioactivity and binding affinity .

Properties

CAS No.

52890-73-0

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]phenol

InChI

InChI=1S/C13H11ClO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9H2

InChI Key

CSELFPNBUAQDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-chlorobenzyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination of phenol, followed by a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the context. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical parameters:

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Water)
4-(4-Chlorobenzyl)phenol C₁₃H₁₁ClO 218.68 ~3.2 Low (lipophilic)
6h () C₁₇H₁₅ClNO₃ 318.09 ~2.8 Moderate (polar oxazole)
4-Phenylphenol C₁₂H₁₀O 170.21 ~2.5 Low
4-(4-Fluorobenzyl)phenol C₁₃H₁₁FO 202.23 ~2.9 Low

Key Observations:

  • Lipophilicity: The 4-chlorobenzyl group increases logP compared to non-halogenated analogues (e.g., 4-phenylphenol), enhancing membrane permeability but reducing aqueous solubility .
  • Polarity : Derivatives with heterocyclic linkers (e.g., 6h) exhibit improved solubility due to polar functional groups like oxazole .
Anti-Cancer and Enzyme Inhibition
  • This compound Derivatives: In , magnolol derivatives with 4-chlorobenzyl groups demonstrated anti-cancer activity, likely due to enhanced binding to cellular targets via halogen bonds .
  • CYP2B6 Inhibition () : 4-(4-Chlorobenzyl)pyridine (1h) acts as a potent CYP2B6 inhibitor, where the 4-chlorobenzyl moiety stabilizes enzyme interactions through hydrophobic and electrostatic interactions .
Antibacterial Activity ()

Compound 6h (4-chlorobenzyl-linked oxazolyl-phenol) showed moderate antibacterial activity, outperforming fluorine-substituted analogues (6j, 6k), suggesting chlorine’s superior bioactivity in this scaffold .

Metabolic and Toxicological Considerations

  • Metabolic Stability: The chlorine atom in this compound may slow oxidative metabolism compared to non-halogenated derivatives, prolonging half-life .
  • Toxicity: Chlorinated aromatics (e.g., 4-chlorobenzyl chloride in ) are genotoxic precursors, necessitating careful handling during synthesis .

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